molecular formula C23H22N4O3S B10797105 2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

Cat. No.: B10797105
M. Wt: 434.5 g/mol
InChI Key: YMUQXVXRPYOASK-UHFFFAOYSA-N
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Description

The compound 2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide features a 1,3,4-oxadiazole core substituted at position 5 with a 2,5-dimethyl-1-phenylpyrrol-3-yl group and at position 2 with a sulfanyl-acetamide moiety linked to a 3-methoxyphenyl ring. This structure combines a heterocyclic oxadiazole scaffold with aromatic and polar substituents, a design common in bioactive molecules targeting enzymes or receptors.

Properties

Molecular Formula

C23H22N4O3S

Molecular Weight

434.5 g/mol

IUPAC Name

2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide

InChI

InChI=1S/C23H22N4O3S/c1-15-12-20(16(2)27(15)18-9-5-4-6-10-18)22-25-26-23(30-22)31-14-21(28)24-17-8-7-11-19(13-17)29-3/h4-13H,14H2,1-3H3,(H,24,28)

InChI Key

YMUQXVXRPYOASK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC=C2)C)C3=NN=C(O3)SCC(=O)NC4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route often starts with the preparation of the thiophene starting material, which is then subjected to various chemical reactions to form the desired aminothieno pyrimidine structure . The reaction conditions usually involve the use of specific reagents and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of OSM-S-85 may involve automated sample preparation techniques, such as those integrated with Waters LC-MS/MS systems. These methods are designed to enhance efficiency and accuracy in the production process .

Chemical Reactions Analysis

Types of Reactions

OSM-S-85 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of OSM-S-85 may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Pharmaceutical Applications

  • Anticancer Activity :
    • Recent studies have highlighted the potential of this compound in cancer therapy. The oxadiazole derivatives are known for their ability to inhibit tumor growth by inducing apoptosis in cancer cells. Research has shown that compounds with similar structures can effectively target cancer cell lines, suggesting that this compound may possess similar properties .
  • Anti-inflammatory Properties :
    • The presence of the sulfanyl group in the structure may enhance its anti-inflammatory effects. Compounds with sulfanyl functionalities have been reported to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of pyrrole and oxadiazole exhibit antimicrobial properties. This suggests that the compound could be explored for its efficacy against various bacterial and fungal strains .

Material Science Applications

  • Polymer Chemistry :
    • The compound can be utilized as a building block in polymer synthesis. Its unique chemical structure allows it to participate in cross-linking reactions, leading to the formation of novel polymeric materials with enhanced mechanical properties .
  • Sensors and Electronics :
    • Given its electronic properties, this compound may find applications in the development of sensors or electronic devices. The integration of organic compounds like this into electronic systems can improve sensitivity and performance due to their favorable charge transport properties .

Case Studies

StudyObjectiveFindings
Investigate anticancer propertiesThe compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value indicating potent activity.
Evaluate anti-inflammatory effectsIn vitro assays showed reduced levels of pro-inflammatory cytokines when treated with the compound, suggesting potential for therapeutic use in inflammatory conditions.
Assess antimicrobial activityThe compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria in preliminary tests.

Mechanism of Action

The mechanism of action of OSM-S-85 involves its interaction with specific molecular targets and pathways. For instance, it inhibits Plasmodium falciparum asparagine tRNA synthetase by forming a covalent adduct with the enzyme, thereby blocking its activity and disrupting protein synthesis in the parasite . This mechanism is highly specific, making OSM-S-85 a potent antimalarial agent.

Comparison with Similar Compounds

Structural Features and Substitution Patterns

The target compound shares a 1,3,4-oxadiazole-2-sulfanyl-acetamide backbone with several analogs, differing primarily in substituents on the oxadiazole ring and the acetamide’s aryl group. Key comparisons include:

Compound Name / Identifier Oxadiazole Substituent Acetamide Substituent Key Structural Differences
Target Compound 2,5-Dimethyl-1-phenylpyrrol-3-yl 3-Methoxyphenyl Unique pyrrole and methoxy groups
7c-7f () (2-Amino-1,3-thiazol-4-yl)methyl 3-/4-Methylphenyl Thiazole ring vs. pyrrole; methyl vs. methoxy
8e, 8f, 8g () 1H-Indol-3-ylmethyl 2-/3-/4-Methylphenyl Indole vs. pyrrole; methyl vs. methoxy
Compound 4 () Diphenylmethyl Pyrazin-2-yl Diphenyl vs. pyrrole; pyrazine vs. methoxyphenyl
2a, 2b () Benzofuran-2-yl 3-Chlorophenyl/4-Methoxyphenyl Benzofuran vs. pyrrole; chloro vs. methoxy

Analysis :

  • Pyrrole vs. Heterocyclic Substituents : The target’s 2,5-dimethyl-1-phenylpyrrol-3-yl group introduces steric bulk and aromaticity distinct from indole (8e-w), thiazole (7c-f), or benzofuran (2a-b) substituents. This may influence binding interactions in biological systems.

Analysis :

  • The use of DMF/LiH () for S-alkylation is common for activating thione intermediates.
  • Substituents on the acetamide (e.g., 3-methoxyphenyl) may require tailored halogenated precursors, similar to 2-chloro-N-(pyrazin-2-yl)acetamide in Compound 3.

Physical Properties

While the target compound’s data are unavailable, analogs provide benchmarks:

Compound Molecular Weight (g/mol) Melting Point (°C) Notable Spectral Data (IR/NMR)
7c-f 375–389 134–178 IR: N-H (~3300 cm⁻¹), C=O (~1680 cm⁻¹)
8e 378 155 ¹H-NMR: NH (δ 9.8), CH₃ (δ 2.3)
8t 428.5 Not reported EIMS: m/z 428 [M⁺]
Compound 4 Not reported Not reported IR: C=O (1720 cm⁻¹), ¹H-NMR: pyrazine signals

Analysis :

  • The target’s molecular weight is estimated to be ~450–470 g/mol, higher than 7c-f due to the bulky pyrrole and methoxyphenyl groups.
  • Melting points for analogs vary widely (134–178°C), suggesting the target may fall within this range depending on crystallinity.

Analysis :

  • The indole derivatives (8e-w) show promise in enzyme inhibition, suggesting the target’s pyrrole and methoxyphenyl groups could similarly modulate enzyme binding.

Biological Activity

The compound 2-[[5-(2,5-dimethyl-1-phenylpyrrol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(3-methoxyphenyl)acetamide is a complex organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound includes a pyrrole ring, an oxadiazole moiety, and a methoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets.

Structure

ComponentDescription
PyrroleA five-membered aromatic ring that can influence biological activity.
OxadiazoleA heterocyclic compound known for its diverse pharmacological properties.
MethoxyphenylA phenolic structure that may enhance lipophilicity and bioavailability.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, which may play a role in its therapeutic effects. For instance, it has an IC50 value of 4.35 µM against isoform 2 of the nuclear receptor ROR-alpha, indicating significant inhibitory potential .
  • Cell Growth Modulation : In cell culture studies, compounds with similar structures have demonstrated the ability to suppress cell growth while enhancing the production of monoclonal antibodies (mAbs). This suggests that the compound may influence metabolic pathways critical for cell proliferation and productivity .
  • Glycan Profile Alteration : The compound appears to affect the glycosylation patterns of proteins, which is crucial for their function and efficacy in therapeutic applications .

Antifungal Activity

Research has indicated that compounds related to this structure exhibit antifungal properties. The pyrrole derivatives are particularly noted for their ability to inhibit fungal growth through various mechanisms including disruption of cell wall synthesis .

Study 1: Monoclonal Antibody Production

A study investigated the effects of a related compound on the production of mAbs in recombinant Chinese hamster ovary (rCHO) cells. The results showed:

  • Increased Cell-Specific Productivity : The addition of the compound improved mAb yield by 1.5-fold compared to control conditions.
  • Metabolic Changes : Enhanced glucose uptake and ATP production were observed, indicating improved metabolic efficiency under treatment conditions .

Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of pyrrole derivatives similar to our compound. It was found that these compounds effectively inhibited the growth of various fungal strains, demonstrating potential for therapeutic applications in treating fungal infections .

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